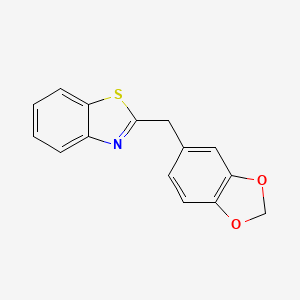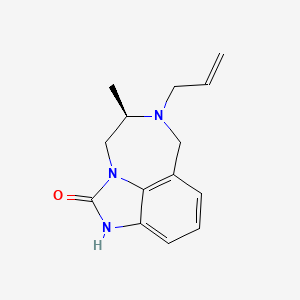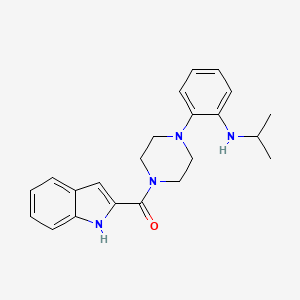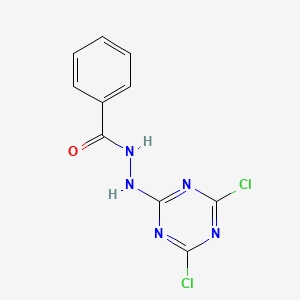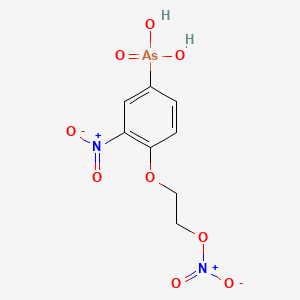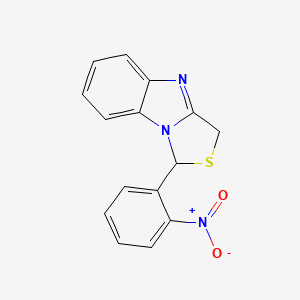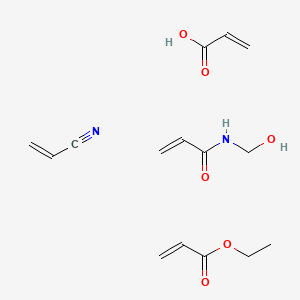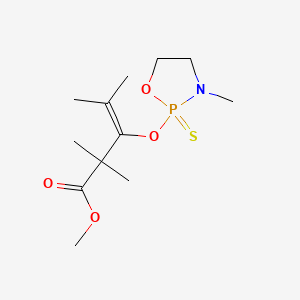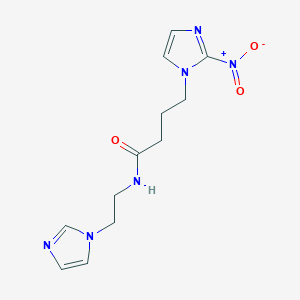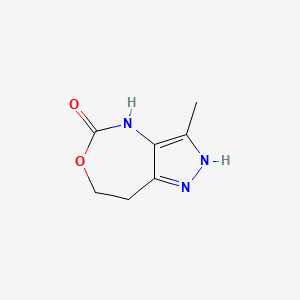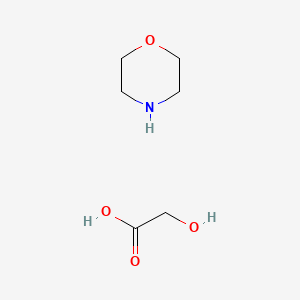
Morpholine hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium hydroxyacetate is an organic compound known for its unique properties and applications. It is a white crystalline solid that is soluble in water and ethanol, and it exhibits basic characteristics. This compound is primarily used as a reagent in organic synthesis, particularly for the synthesis of compounds containing hydroxyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Morpholinium hydroxyacetate can be synthesized through the reaction of morpholine with chloroacetic acid. The reaction typically involves the following steps:
Reactants: Morpholine and chloroacetic acid.
Reaction Conditions: The reaction is carried out in an aqueous medium at a controlled temperature.
Procedure: Morpholine is added to an aqueous solution of chloroacetic acid, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of morpholinium hydroxyacetate may involve more advanced techniques such as microwave-assisted reactions and the use of ion-exchange resins. These methods aim to increase the efficiency and yield of the synthesis process while minimizing the number of work-up steps .
Chemical Reactions Analysis
Types of Reactions
Morpholinium hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form morpholine and acetic acid.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxo compounds.
Reduction: Formation of morpholine and acetic acid.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Morpholinium hydroxyacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of morpholinium hydroxyacetate involves its interaction with various molecular targets. It can act as a central inhibitory agent on several kinase enzymes involved in cytokinesis and cell cycle regulation. This interaction can lead to the inhibition of cell proliferation and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Morpholinium acetate
- Morpholinium chloride
- Morpholinium hydroxide
Comparison
Morpholinium hydroxyacetate is unique due to its ability to dissolve cellulose when combined with dimethyl sulfoxide, a property not shared by all morpholinium salts. Additionally, its basic nature and solubility in water and ethanol make it a versatile reagent in organic synthesis .
Properties
CAS No. |
85567-50-6 |
|---|---|
Molecular Formula |
C6H13NO4 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-hydroxyacetic acid;morpholine |
InChI |
InChI=1S/C4H9NO.C2H4O3/c1-3-6-4-2-5-1;3-1-2(4)5/h5H,1-4H2;3H,1H2,(H,4,5) |
InChI Key |
RIUDGYLEEGUDAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1.C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


